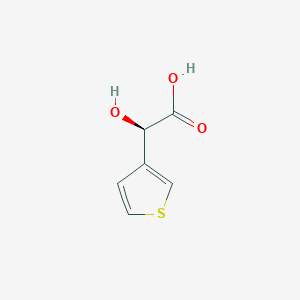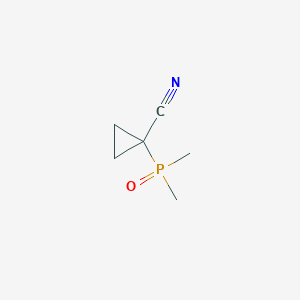
1-Dimethylphosphorylcyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dimethylphosphorylcyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 2445791-68-2 . It has a molecular weight of 143.13 . The compound is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10NOP/c1-9(2,8)6(5-7)3-4-6/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Synthesis and Chemical Reactions
1-Dimethylphosphorylcyclopropane-1-carbonitrile and similar compounds have been explored in various synthetic and chemical reaction studies. Aelterman et al. (1999) described the synthesis and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles, focusing on stereoisomeric cyclopropanecarboxamides and their X-ray crystallographic analysis, highlighting the chemical versatility of cyclopropane derivatives (Aelterman, 1999).
Yılmaz et al. (2005) discussed the oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the synthesis of dihydrofuran-3-carbonitriles containing heterocycles. This demonstrates the application in synthesizing structurally diverse compounds (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Biological and Pharmacological Applications
In the realm of biology and pharmacology, Wang and Feng (2003) investigated the biotransformations of differently configured cyclopropanecarbonitriles. They demonstrated the use of a nitrile hydratase/amidase-containing catalyst for enantioselective hydrolysis, showing potential in synthesizing optically pure compounds (Wang & Feng, 2003).
Fensome et al. (2008) explored the design and synthesis of new oxindole-based progesterone receptor modulators, utilizing the functional versatility of cyclopropane-carbonitriles. This research has implications for developing compounds for use in female healthcare (Fensome et al., 2008).
Advanced Material and Sensor Development
Shylaja et al. (2020) described the use of a cyclopropane-carbonitrile derivative as a fluorescent chemosensor for iron ions and picric acid. This illustrates the potential application in sensor technology and material science (Shylaja, Rubina, Roja, & Kumar, 2020).
特性
IUPAC Name |
1-dimethylphosphorylcyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NOP/c1-9(2,8)6(5-7)3-4-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSSCSSZPQIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
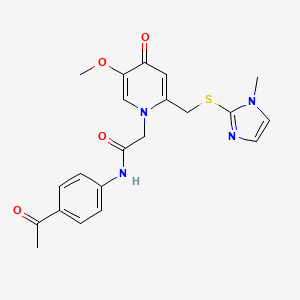
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2424421.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2424423.png)




![5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2424428.png)
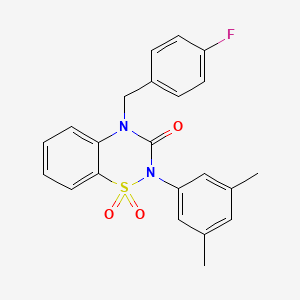
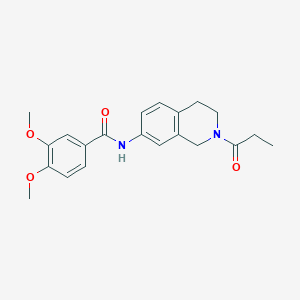
![1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2424436.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2424437.png)
![5-(4-Fluorophenyl)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-3-carboxamide](/img/structure/B2424438.png)
